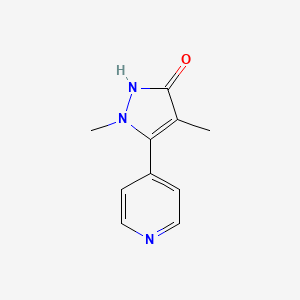
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that contains both pyrazole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and methylation steps.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the pyrazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
1,4-dimethyl-5-(pyridin-3-yl)-1H-pyrazol-3(2H)-one: Similar structure with a different position of the pyridine ring.
1,4-dimethyl-5-(pyridin-2-yl)-1H-pyrazol-3(2H)-one: Another positional isomer.
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-thione: Sulfur analog.
Uniqueness
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one may have unique properties due to the specific arrangement of its functional groups, affecting its reactivity and biological activity.
生物活性
1,4-Dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring a pyridine moiety and a pyrazole ring, suggests it may exhibit diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two methyl groups at the 1 and 4 positions of the pyrazole ring and a pyridine group at the 5 position. The presence of these functional groups is hypothesized to contribute to its biological activity.
1. Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various pyrazole derivatives, including this compound. In one study, compounds with similar structures showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting IC50 values below 10 µM . While specific data on this compound's antibacterial efficacy is limited, its structural similarities suggest potential effectiveness.
2. Anticancer Activity
The anticancer properties of pyrazole derivatives have been explored extensively. In vitro studies indicate that compounds with similar frameworks can inhibit cancer cell proliferation. For instance, derivatives tested against the HCT116 colon carcinoma cell line demonstrated IC50 values ranging from 0.29 to 5 µM . The molecular docking studies suggest that these compounds bind effectively to cancer-related proteins, indicating a promising avenue for further research into the anticancer potential of this compound.
3. Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of pyrazole derivatives as inhibitors of acetylcholinesterase (AChE) and urease. The compound's ability to inhibit AChE could provide therapeutic benefits in treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibitors are valuable in managing conditions such as gastric ulcers. Preliminary data suggest that related compounds exhibit strong inhibition against these enzymes, with IC50 values significantly lower than standard drugs .
Table: Summary of Biological Activities
特性
CAS番号 |
90280-23-2 |
|---|---|
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC名 |
2,4-dimethyl-3-pyridin-4-yl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H11N3O/c1-7-9(13(2)12-10(7)14)8-3-5-11-6-4-8/h3-6H,1-2H3,(H,12,14) |
InChIキー |
JVEOWYSDLRZJOA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(NC1=O)C)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















